molecular formula C11H17NO B070256 Mexiletine CAS No. 180966-61-4

Mexiletine

Cat. No.: B070256
CAS No.: 180966-61-4
M. Wt: 179.26 g/mol
InChI Key: VLPIATFUUWWMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mexiletine is a medication primarily used to treat abnormal heart rhythms, chronic pain, and certain muscle stiffness conditions. It is a non-selective voltage-gated sodium channel blocker and belongs to the Class IB group of anti-arrhythmic medications . This compound is structurally similar to lidocaine but is orally active .

Scientific Research Applications

Mexiletine has several scientific research applications:

    Chemistry: Used as a reference compound in the study of sodium channel blockers.

    Biology: Investigated for its effects on cellular sodium channels and its potential neuroprotective properties.

    Medicine: Extensively used in the treatment of ventricular arrhythmias, chronic pain, and myotonia.

    Industry: Utilized in the development of slow-release pharmaceutical formulations.

Mechanism of Action

Target of Action

Mexiletine, a class 1B antiarrhythmic agent, primarily targets the sodium channels in the heart . These channels play a crucial role in the initiation and conduction of electrical impulses, which are essential for maintaining a regular heart rhythm .

Mode of Action

This compound works by inhibiting the inward sodium current required for the initiation and conduction of impulses . This action reduces the rate of rise of the action potential, Phase 0 . By inhibiting sodium channels, this compound decreases the action potential duration and reduces refractoriness . This results in a decrease in Vmax in partially depolarized cells with fast response action potentials .

Biochemical Pathways

This compound affects the biochemical pathways involved in cardiac electrical activity. By inhibiting sodium channels, it interferes with the sodium influx during Phase 0 of the cardiac action potential . This action disrupts the normal sequence of electrical events in the heart, leading to a reduction in abnormal heart rhythms .

Pharmacokinetics

This compound is well absorbed and has a bioavailability of about 90% . It reaches peak plasma concentrations within 1 to 4 hours . The drug is weakly bound to plasma proteins (50-60%) and has a large volume of distribution, varying from 5 to 9 L/kg in healthy individuals . This compound is predominantly metabolized in the liver, mainly via CYP2D6 metabolism to inactive metabolites . It has an elimination half-life of approximately 10 to 12 hours .

Result of Action

The primary result of this compound’s action is the stabilization of the heart rhythm. By inhibiting the inward sodium current, this compound slows down the abnormal heart rhythm in the ventricles, allowing for a normal heart rhythm . This makes it effective in the treatment of documented life-threatening ventricular arrhythmias .

Action Environment

Various physiological, pathological, pharmacological, and environmental factors influence the disposition of this compound . Conditions such as myocardial infarction, congestive heart failure, and liver cirrhosis can affect the absorption and elimination of the drug . Additionally, certain medications and substances, including rifampicin, phenytoin, and cigarette smoking, can enhance the rate of elimination of this compound . Conversely, drugs like ciprofloxacin and propafenone decrease its rate of elimination . These factors can significantly influence the drug’s action, efficacy, and stability, often necessitating dosage adjustments .

Safety and Hazards

Mexiletine may cause you to have abnormal liver function tests, especially if you also have congestive heart failure, or blood circulation problems . As for adverse events, gastrointestinal complaints were most frequently observed (33% of the patients) . In terms of handling, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .

Future Directions

Mexiletine offers a first-line, genotype-specific treatment strategy for LQT3 patients as emphasized by the most recent guidelines . In therapy-refractory ventricular tachyarrhythmias and electrical storms, adjunctive this compound treatment may offer the possibility of stabilizing patients with or without concomitant interventional therapy such as catheter ablation .

Biochemical Analysis

Biochemical Properties

Mexiletine, like lidocaine, inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0 . It achieves this reduced sodium current by inhibiting sodium channels . This interaction with sodium channels is a key aspect of its role in biochemical reactions.

Cellular Effects

This compound has fast onset and offset kinetics, meaning that they have little or no effect at slower heart rates, and more effects at faster heart rates . It shortens the action potential duration, reduces refractoriness, and decreases Vmax in partially depolarized cells with fast response action potentials . These effects influence cell function, including impacts on cell signaling pathways and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with sodium channels. By inhibiting these channels, it reduces the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential . This can lead to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

This compound’s effects can change over time in laboratory settings. For example, its antiarrhythmic effects can be observed shortly after administration, but these effects can diminish over time due to the drug’s fast onset and offset kinetics

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

This compound is metabolized in the liver via CYP2D6 and CYP1A2 to form inactive metabolites . This metabolism involves various enzymes and cofactors and can have effects on metabolic flux or metabolite levels.

Transport and Distribution

This compound is distributed throughout the body with a volume of distribution of 5 to 7 L/kg

Preparation Methods

Synthetic Routes and Reaction Conditions

Mexiletine can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylphenol with epichlorohydrin to form 1-(2,6-dimethylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with methylamine to yield this compound .

Industrial Production Methods

In industrial settings, this compound hydrochloride is often prepared as a slow-release reagent. The preparation involves sieving the materials, mixing, pelletizing, and tabletting or encapsulating. This method ensures both fast and slow-release features, high bioavailability, and a long-acting period .

Chemical Reactions Analysis

Types of Reactions

Mexiletine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to its amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Mexiletine is structurally and functionally similar to lidocaine, another Class IB antiarrhythmic agent. this compound is orally active, whereas lidocaine is typically administered intravenously . Other similar compounds include:

    Lidocaine: Used for local anesthesia and arrhythmias.

    Tocainide: Another oral antiarrhythmic agent with similar properties.

    Phenytoin: Primarily used as an anticonvulsant but also has antiarrhythmic properties.

This compound’s uniqueness lies in its oral bioavailability and its specific use in treating long QT syndrome, which is not a common indication for other similar compounds .

Properties

IUPAC Name

1-(2,6-dimethylphenoxy)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPIATFUUWWMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5370-01-4 (hydrochloride)
Record name Mexiletine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048446
Record name Mexiletine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mexiletine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014523
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.38e-01 g/L
Record name Mexiletine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00379
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mexiletine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014523
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Mexiletine, like lidocaine, inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0. It achieves this reduced sodium current by inhibiting sodium channels. Mexiletine decreases the effective refractory period (ERP) in Purkinje fibers in the heart. The decrease in ERP is of lesser magnitude than the decrease in action potential duration (APD), which results in an increase in the ERP/APD ratio. It does not significantly affect resting membrane potential or sinus node automaticity, left ventricular function, systolic arterial blood pressure, atrioventricular (AV) conduction velocity, or QRS or QT intervals
Record name Mexiletine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00379
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

31828-71-4
Record name Mexiletine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31828-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mexiletine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mexiletine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00379
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mexiletine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mexiletine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.190
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEXILETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U511HHV4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mexiletine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014523
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

203-205 °C, 203 - 205 °C
Record name Mexiletine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00379
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mexiletine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014523
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mexiletine
Reactant of Route 2
Reactant of Route 2
Mexiletine
Reactant of Route 3
Reactant of Route 3
Mexiletine
Reactant of Route 4
Reactant of Route 4
Mexiletine
Reactant of Route 5
Reactant of Route 5
Mexiletine
Reactant of Route 6
Reactant of Route 6
Mexiletine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.